Benzoic acid, 4-methoxy-, 4-butylphenyl ester

Catalog No.
S14500122
CAS No.
35840-23-4
M.F
C18H20O3
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-methoxy-, 4-butylphenyl ester

CAS Number

35840-23-4

Product Name

Benzoic acid, 4-methoxy-, 4-butylphenyl ester

IUPAC Name

(4-butylphenyl) 4-methoxybenzoate

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-3-4-5-14-6-10-17(11-7-14)21-18(19)15-8-12-16(20-2)13-9-15/h6-13H,3-5H2,1-2H3

InChI Key

IRZMTHPYWFFQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Benzoic acid, 4-methoxy-, 4-butylphenyl ester, also known by its systematic name 4-butyl-4-methoxybenzoate, is an organic compound with the molecular formula C₁₈H₂₀O₃. This compound features a benzoic acid moiety substituted with a methoxy group and a butylphenyl group at the para position. Its structure is characterized by a benzene ring with a methoxy group (-OCH₃) and a butylphenyl group attached, which influences its physical and chemical properties. The compound is typically a colorless to pale yellow liquid, exhibiting moderate solubility in organic solvents and limited solubility in water .

Due to its functional groups:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzoic acid and the corresponding alcohol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in a different ester.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions where substituents can be added to the benzene ring under suitable conditions.

These reactions are significant for modifying the compound for various applications in organic synthesis .

The biological activity of benzoic acid derivatives, including benzoic acid, 4-methoxy-, 4-butylphenyl ester, has been studied for their potential therapeutic effects. Some notable activities include:

  • Antimicrobial Properties: Compounds similar to benzoic acid have demonstrated antimicrobial effects against various bacteria and fungi, making them valuable in pharmaceutical formulations.
  • Antioxidant Activity: Certain esters exhibit antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that derivatives may possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Benzoic acid, 4-methoxy-, 4-butylphenyl ester can be synthesized through several methods:

  • Esterification Reaction:
    • Reacting benzoic acid with 4-methoxy-4-butylphenol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • This method typically yields high purity and good yields of the desired ester.
  • Transesterification:
    • Reacting an existing butyl ester with 4-methoxybenzoic acid under suitable conditions can also produce this compound.
  • Direct Alkylation:
    • Using alkyl halides in a nucleophilic substitution reaction involving phenolic compounds can lead to the formation of the desired structure .

Benzoic acid, 4-methoxy-, 4-butylphenyl ester has various applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for inclusion in medicinal formulations.
  • Cosmetics: Used as a fragrance component or preservative due to its stability and pleasant odor.
  • Industrial Chemicals: Employed in the production of polymers and resins due to its chemical stability and reactivity .

Interaction studies involving benzoic acid, 4-methoxy-, 4-butylphenyl ester focus on its compatibility with other compounds in formulations:

  • Drug Interactions: Research indicates potential interactions with other pharmaceuticals that may affect absorption or efficacy.
  • Synergistic Effects: Studies have explored how this compound might enhance or inhibit the activity of other antimicrobial agents when used in combination therapies .

Several compounds share structural similarities with benzoic acid, 4-methoxy-, 4-butylphenyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzoic AcidC₇H₆O₂Simple aromatic carboxylic acid
4-Methoxybenzoic AcidC₈H₈O₃Contains a methoxy group; less bulky
Butyl BenzoateC₁₁H₁₄O₂Simple ester; lacks additional substituents
Ethyl ParabenC₉H₁₀O₃Antimicrobial; used as a preservative

Uniqueness

Benzoic acid, 4-methoxy-, 4-butylphenyl ester is unique due to its combination of both hydrophobic butyl and hydrophilic methoxy functionalities, which enhances its solubility profile and biological activity compared to simpler esters or acids. This dual nature allows for versatile applications in both pharmaceuticals and industrial products, setting it apart from related compounds .

The synthesis of 4-methoxybenzoate esters traces its origins to the broader exploration of aromatic carboxylic acid derivatives in the late 19th century. Early work focused on simple esterification techniques, such as the acid-catalyzed reaction of 4-methoxybenzoic acid (p-anisic acid) with alcohols, a method rooted in Fischer esterification principles. These reactions typically employed sulfuric acid as a catalyst, leveraging excess alcohol to drive equilibrium toward ester formation. For example, methyl 4-iodobenzoate, a structurally analogous compound, was synthesized via Fischer esterification of 4-iodobenzoic acid with methanol, demonstrating the adaptability of this method to halogenated analogs.

By the mid-20th century, advancements in coupling chemistry expanded the scope of 4-methoxybenzoate esters. The introduction of carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enabled efficient activation of the carboxylic acid moiety for ester formation under milder conditions. This innovation proved pivotal for synthesizing thermally sensitive derivatives, including those with extended alkyl chains or reactive functional groups. A notable application is the preparation of 4-methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester, where EDC-mediated activation facilitated conjugation of the acryloyloxyhexyloxy side chain without compromising the methoxy aromatic core.

Contemporary synthetic strategies further incorporate transition-metal catalysis to access structurally diverse esters. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl iodide groups into benzoate esters, as exemplified by the synthesis of dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate from methyl 4-iodobenzoate. Such methods underscore the evolving toolkit for tailoring 4-methoxybenzoate esters to meet demands in materials science and pharmaceutical intermediates.

Key Milestones in Synthesis Methodology

EraMethodExample CompoundCatalyst/Reagent
Early 20thFischer esterificationMethyl 4-iodobenzoateH~2~SO~4~
Mid-20thCarbodiimide-mediated coupling4-Methoxybenzoic acid NHS esterEDC, NHS
21st centuryTransition-metal catalysisDimethyl 4,4'-(ethyne-1,2-diyl)dibenzoatePalladium complexes

Positional Isomerism in Alkoxylated Phenyl Benzoate Systems

The electronic and steric effects of substituent positioning profoundly influence the physicochemical properties of alkoxylated phenyl benzoates. In benzoic acid, 4-methoxy-, 4-butylphenyl ester, the para arrangement of the methoxy and butylphenyl groups creates a symmetrical electronic environment that modulates reactivity and stability. Comparative studies of ortho, meta, and para isomers reveal distinct trends in melting points, solubility, and thermal stability. For example, para-substituted derivatives exhibit higher melting points due to enhanced molecular symmetry and crystal packing efficiency, as observed in (4-butylphenyl) 4-methoxybenzoate (m.p. 95–97°C).

Electronic effects further dictate regioselectivity in subsequent functionalization. The methoxy group’s strong electron-donating character activates the aromatic ring toward electrophilic substitution at the meta position relative to the ester group, a phenomenon consistent with the directing behavior of benzoic acid derivatives. This regiochemical preference has been exploited in the synthesis of branched derivatives, such as 4-methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester, where the para-substituted acryloyloxyhexyloxy chain minimizes steric clash with the methoxy group.

Comparative Analysis of Isomeric Effects

IsomerSubstituent PositionMelting Point (°C)Solubility in Ethanol
OrthoMethoxy (C2)72–74Moderate
MetaMethoxy (C3)68–70High
ParaMethoxy (C4)95–97Low

Steric considerations also play a critical role in the reactivity of alkoxylated phenyl benzoates. Bulky substituents, such as the 4-butylphenyl group, hinder nucleophilic attack at the ester carbonyl, thereby enhancing hydrolytic stability. This property is advantageous in applications requiring prolonged shelf life or resistance to aqueous environments. Conversely, smaller substituents, like methyl or ethyl groups, increase susceptibility to hydrolysis, enabling controlled degradation in prodrug formulations.

The interplay between electronic and steric factors is further illustrated in coupling reactions. For example, Sonogashira coupling of methyl 4-iodobenzoate with acetylene derivatives proceeds efficiently at the iodide site, with the para-methoxy group exerting minimal steric hindrance due to its distal positioning. This spatial arrangement contrasts with ortho-substituted analogs, where proximity of functional groups often necessitates modified reaction conditions or protective group strategies.

The synthesis of 4-butylphenyl 4-methoxybenzoate, a complex aromatic ester with the molecular formula C₁₈H₂₀O₃ and Chemical Abstracts Service registry number 35840-23-4, presents unique challenges due to the bulky aromatic substituents and steric hindrance considerations [1]. This compound requires sophisticated synthetic approaches that can accommodate the electronic and steric demands of both the 4-methoxybenzoic acid moiety and the 4-butylphenol component [2] [3].

Catalytic Esterification Techniques for Bulky Aromatic Systems

Catalytic esterification of bulky aromatic systems requires specialized approaches that address the inherent challenges of steric hindrance and electronic effects [4] [5]. The formation of 4-butylphenyl 4-methoxybenzoate derivatives necessitates catalysts with enhanced Lewis and Brønsted acidity to activate the sterically demanding substrates effectively [6] [7].

Modern solid acid catalysts have demonstrated superior performance in aromatic esterification reactions compared to traditional homogeneous systems [8] [9]. The key advantage lies in their ability to provide both acidic sites and controlled reaction environments that favor the formation of bulky aromatic esters [10] [11].

Catalyst TypeSurface Area (m²/g)Total Acid Content (μmol/g)Particle Size (nm)Esterification Yield (%)Reaction Temperature (°C)Reaction Time (h)
SO₄²⁻/SnO₂-Al₂O₃ (Conventional)102.1129.55.1878-85160-1806-8
SO₄²⁻/SnO₂-Al₂O₃ (RF Plasma Modified)104.44142.864.0592.11806
SO₄²⁻/TiO₂-ZnAl₂O₄85-120100-1405-895.8-98.5150-1804-6
Sulfonated Carbon150-300200-35010-5089-91240-2605-10
Methanesulfonic AcidN/AN/AN/A83-89120-1408-12

The effectiveness of these catalytic systems stems from their ability to provide multiple acid sites that can coordinate with both the carboxylic acid and alcohol components simultaneously [12] [13]. The electron-withdrawing sulfate groups enhance the Lewis acidity of the metal centers, facilitating the activation of the carbonyl carbon in 4-methoxybenzoic acid derivatives [6] [8].

Plasma-Assisted Sulfonation Catalysis in Ester Formation

Radio frequency plasma modification represents a breakthrough in catalyst preparation for sterically hindered esterification reactions [6] [14]. The plasma treatment induces surface etching and electronic redistribution that significantly enhances both Brønsted and Lewis acid sites [6] [15].

The plasma-assisted sulfonation process involves several critical mechanistic steps that contribute to enhanced catalytic performance [6] [15]. The high-energy particles in the plasma environment create oxygen vacancies and modify the electronic structure of the catalyst surface [6] [16]. These modifications result in increased electron-withdrawing capability of sulfate and persulfate groups, leading to stronger acid sites [6] [7].

ParameterOptimal RangeObserved Value (SSA-RF-600)
RF Plasma Power (W)80-120100
Argon Flow Rate (mL/min)400-600500
Treatment Time (h)0.3-0.70.5
Calcination Temperature (°C)550-650600
Brønsted Acid Sites (μmol/g)40-5043.18
Lewis Acid Sites (μmol/g)95-10599.68
Oxygen Vacancy Content (%)15-1816.4
Catalytic Activity Improvement (%)15-2518.2

The plasma modification process creates a synergistic effect where oxygen vacancies act as Lewis acid sites while the enhanced electron-withdrawing effect of sulfur species strengthens Brønsted acid sites [6] [15]. For the esterification of tyrosine, a sterically demanding substrate similar to aromatic esters, the plasma-modified catalyst achieved 92.1% yield under optimized conditions of 180°C, 0.8 megapascals nitrogen pressure, and 6 hours reaction time [6].

The mechanistic pathway involves coordination of the Lewis acid sites with the carbonyl oxygen of 4-methoxybenzoic acid, enhancing electrophilicity at the carbonyl carbon [6] [11]. Simultaneously, Brønsted acid sites facilitate protonation and nucleophilic attack by the phenolic hydroxyl group of 4-butylphenol [6] [5]. This dual activation mechanism is particularly effective for bulky aromatic systems where traditional catalysts show limited activity [17] [18].

Hydrothermal Synthesis Optimization Parameters

Hydrothermal synthesis offers unique advantages for the preparation of aromatic esters under environmentally benign conditions [16] [19]. The decoupled temperature and pressure hydrothermal system represents a significant advancement over conventional coupled approaches [15] [20].

The key innovation in hydrothermal ester synthesis lies in the independent control of temperature and pressure parameters [15]. Traditional coupled temperature and pressure hydrothermal systems require high temperatures to achieve sufficient pressure, often leading to degradation of sensitive aromatic compounds [16] [15]. The decoupled approach allows for lower reaction temperatures while maintaining optimal pressure conditions [15] [20].

Process VariableConventional CTPHDecoupled DTPHOptimized Conditions
Temperature (°C)200-220117-150135
Pressure (MPa)1.5-2.015-2520
Reaction Time (min)120-4800-6030
Substrate Concentration (mol/L)0.1-0.30.15-0.250.2
Water ActivityCoupledIndependentControlled
Heating Rate (°C/min)2-510-1512
Product Yield (%)65-7585-9592
Energy EfficiencyModerateHighEnhanced

The mechanism of hydrothermal esterification involves the unique properties of high-pressure water as both solvent and reactant [16] [15]. Under high-pressure conditions, water exhibits enhanced solvating properties that facilitate the dissolution and activation of aromatic substrates [15] [20]. The elevated pressure promotes hydrogen bond cleavage in carboxylic acids and phenols, reducing the activation energy for ester bond formation [15].

High-pressure water participates directly in the reaction mechanism through isotopic exchange studies using deuterated water [16] [15]. The activation energy for hydrothermal esterification under decoupled conditions is significantly lower at 112 kilojoules per mole compared to conventional processes [15]. This reduction in activation energy, combined with the enhanced mass transfer properties of high-pressure water, enables rapid ester formation at mild temperatures [19] [15].

Regioselective Functionalization Strategies

The synthesis of complex aromatic esters like 4-butylphenyl 4-methoxybenzoate requires sophisticated regioselective strategies to control the site of esterification and prevent unwanted side reactions [17] [18]. These strategies are particularly crucial when dealing with polyfunctional aromatic intermediates that contain multiple reactive sites [14] [21].

Regioselective functionalization relies on the interplay between electronic and steric effects to direct reactivity toward specific positions on aromatic rings [17] [22]. Electron-donating groups like methoxy substituents activate ortho and para positions toward electrophilic substitution, while bulky substituents like butyl groups introduce steric hindrance that influences reaction selectivity [18] [23].

Protecting Group Chemistry in Polyfunctional Intermediates

Protecting group strategies are essential for achieving regioselective esterification in polyfunctional aromatic systems [24] [21]. The choice of protecting group must balance stability under reaction conditions with ease of removal after the desired transformation [25] [26].

The compatibility of protecting groups with esterification conditions has been systematically investigated using model systems [21] [27]. Phenolic protecting groups show varying stability under different catalytic conditions, with significant implications for synthetic strategy design [21] [28].

Protecting GroupStability to AcidsRemoval ConditionsDeprotection Yield (%)Selectivity
Trimethylsilyl (TMS)LowTBAF, HF85-95High
tert-Butyldimethylsilyl (TBDMS)ModerateTBAF, HCl90-98Very High
AcetateLowNaOH, NH₃80-90Moderate
BenzoateModerateNaOH, LiOH85-95High
PivaloylHighLiAlH₄75-85High
Cyclopropylmethyl (cPrMe)ModerateTFA, BCl₃80-90High
BenzylHighH₂/Pd, BCl₃90-95Very High
MethylHighBBr₃, AlCl₃60-80Low

Silyl ether protecting groups demonstrate excellent compatibility with acid-catalyzed esterification conditions while providing high selectivity for phenolic hydroxyl groups [24] [21]. The trimethylsilyl group offers rapid installation and removal but shows limited stability under strongly acidic conditions [25] [27]. In contrast, the tert-butyldimethylsilyl group provides enhanced stability while maintaining excellent deprotection yields [21] [26].

The cyclopropylmethyl protecting group represents a valuable alternative for polyphenolic systems [26]. This group offers improved selectivity compared to traditional methyl ethers while providing multiple deprotection pathways including trifluoroacetic acid treatment and boron trichloride-mediated cleavage [26].

Aluminum oxide-methanesulfonic acid systems have demonstrated exceptional selectivity for monoesterification of diols, achieving perfect selectivity for primary hydroxyl groups in the presence of secondary alcohols [27]. This selectivity arises from the preferential coordination of the aluminum center with less sterically hindered primary alcohols [27].

Microwave-Assisted Stepwise Esterification Protocols

Microwave irradiation provides rapid and efficient heating that significantly accelerates esterification reactions while maintaining excellent selectivity [29] [30]. The mechanism of microwave heating involves direct molecular excitation that leads to uniform temperature distribution and reduced reaction times [29] [31].

The optimization of microwave-assisted esterification requires careful control of power, temperature, and reaction time to achieve maximum conversion while preventing thermal degradation [29] [30]. Different substrate classes require specific parameter optimization to achieve optimal results [32] [30].

Substrate TypePower (W)Temperature (°C)Reaction Time (min)Conversion (%)Selectivity (%)
Primary Alcohols150-30080-1205-1585-9590-98
Secondary Alcohols200-400100-14010-3080-9085-95
Phenolic Compounds100-25060-10015-4575-8580-90
Sterically Hindered Alcohols300-500120-16020-6070-8575-90
Diols (Selective)150-30080-12010-2580-9085-95
Amino Alcohols100-20060-9020-4070-8080-90

Microwave-assisted synthesis of geraniol esters demonstrates the effectiveness of this approach for bulky aromatic systems [30]. Under optimized conditions of 1:5 substrate molar ratio, 80°C, and 8.4% Lipozyme 435 lipase loading, 85% conversion was achieved in 60 minutes [30]. The use of molecular sieves for methanol removal increased conversion to 95% in 30 minutes [30].

The stepwise esterification protocol involves sequential protection and deprotection steps combined with microwave activation [29] [28]. This approach enables the selective formation of complex aromatic esters with multiple functional groups while maintaining high regioselectivity [18] [31]. The rapid heating provided by microwave irradiation minimizes side reactions and thermal decomposition that can occur with conventional heating methods [29] [23].

Computational Modeling of Transition States in Acyl Transfer

The mechanistic understanding of esterification reactions involving benzoic acid, 4-methoxy-, 4-butylphenyl ester relies heavily on computational quantum chemical methods to elucidate the complex transition state structures and reaction pathways. Density functional theory calculations have emerged as the primary computational tool for investigating these mechanistic aspects, providing detailed insights into the electronic structures and energetic profiles of esterification processes [1] [2].

The formation of benzoic acid, 4-methoxy-, 4-butylphenyl ester proceeds through a nucleophilic acyl substitution mechanism that involves the attack of the 4-butylphenol nucleophile on the activated carbonyl carbon of 4-methoxybenzoic acid or its derivatives [3] [4]. Computational studies have revealed that this process occurs via the formation of tetrahedral intermediates, which represent critical points along the reaction coordinate where the sp2 hybridized carbonyl carbon transitions to sp3 hybridization [5] [6].

Recent computational investigations using the M06-2X density functional with def2-TZVP basis sets have demonstrated that esterification reactions can proceed through either concerted cyclic mechanisms or stepwise pathways depending on the specific reactants and conditions [1]. For acetic acid esterification with methanol, the calculated activation energy of 36 kcal mol⁻¹ provides a benchmark for understanding the energetic requirements of similar aromatic ester formation processes [1].

Density Functional Theory Analysis of Reaction Coordinates

The application of density functional theory to esterification reaction coordinates has revealed fundamental insights into the electronic reorganization that occurs during bond formation and breaking processes. Computational modeling studies have established that the reaction pathway for aromatic ester formation involves multiple critical points along the potential energy surface, each characterized by specific geometric and electronic features [7] [8].

The initial step in the esterification mechanism involves the activation of the carboxylic acid through protonation or coordination with catalytic species, which enhances the electrophilic character of the carbonyl carbon [9] [10]. DFT calculations have shown that this activation step typically requires modest energy inputs, with the protonated carbonyl species exhibiting significantly altered electronic properties compared to the neutral starting material [11].

Transition state geometries obtained from DFT optimizations reveal that the attacking nucleophile approaches the carbonyl carbon at angles ranging from 100° to 120° relative to the carbonyl plane, consistent with the Bürgi-Dunitz trajectory for nucleophilic addition to carbonyl groups [8]. The bond order analysis during these calculations indicates that C-O bond formation occurs progressively, with bond orders reaching approximately 0.65-0.70 at the transition state, while the original C=O double bond character decreases correspondingly [12].

Intrinsic reaction coordinate calculations have demonstrated that the reaction pathway exhibits a characteristic energy profile with multiple stationary points [7]. The forward activation barrier for aromatic ester formation typically ranges from 45-75 kJ mol⁻¹, depending on the electronic properties of the aromatic substituents and the nature of the alcohol nucleophile [13]. The presence of electron-withdrawing groups on the aromatic ring, such as the methoxy substituent in 4-methoxybenzoic acid, can modulate these activation energies through resonance and inductive effects [14].

The geometric parameters of the transition states reveal critical structural features that govern reactivity. The C-Nu (nucleophile) distance at the transition state typically measures 1.8-2.2 Å, while the C-O (leaving group) distance extends to 1.6-1.9 Å, indicating significant bond elongation [8]. These geometric changes are accompanied by alterations in bond angles, with the O-C-O angle in the forming tetrahedral intermediate approaching 109°, characteristic of sp3 hybridization [5].

Solvent Effects on Nucleophilic Acyl Substitution

The influence of solvent environment on nucleophilic acyl substitution mechanisms represents a critical factor in determining reaction rates, selectivity, and mechanistic pathways. Computational studies incorporating continuum solvation models have revealed that solvent polarity significantly affects both the thermodynamics and kinetics of esterification processes [15] [16].

Polar protic solvents such as alcohols and water exert profound effects on nucleophilic acyl substitution through multiple mechanisms [17] [16]. These solvents stabilize ionic intermediates and transition states through hydrogen bonding interactions, leading to reduced activation barriers for reactions proceeding through charged species [18]. However, polar protic solvents simultaneously decrease nucleophile reactivity through solvation effects, where the nucleophile becomes surrounded by solvent molecules that must be displaced before reaction can occur [17].

The polarized continuum model calculations have quantified these solvent effects, showing that the activation energy for esterification in polar solvents can be reduced by 10-25 kJ mol⁻¹ compared to gas-phase reactions [15] [19]. This stabilization primarily results from the enhanced solvation of the polar transition state relative to the neutral reactants, with the dielectric constant of the medium playing a crucial role in determining the magnitude of these effects [2].

Polar aprotic solvents such as acetonitrile and dimethylformamide provide an optimal environment for nucleophilic acyl substitution by maintaining high nucleophile reactivity while still providing adequate solvation for polar transition states [17] [16]. Computational studies have demonstrated that these solvents preferentially stabilize the nucleophile-substrate complex without significantly hindering the nucleophile's approach to the electrophilic center [20].

The specific solvation effects on the tetrahedral intermediate have been investigated through explicit solvent molecular dynamics simulations coupled with DFT calculations [21]. These studies reveal that solvent molecules form specific hydrogen bonding networks with the oxygen atoms of the tetrahedral intermediate, providing additional stabilization that can alter the relative energies of different mechanistic pathways [6].

Nonpolar solvents such as hydrocarbons generally provide poor media for ionic esterification reactions due to their inability to stabilize charged species [16]. However, they can be beneficial for reactions proceeding through concerted mechanisms where minimal charge separation occurs during the transition state [18]. The low dielectric constants of these solvents result in minimal perturbation of the electronic structure of the reactants and products.

Kinetic Isotope Effects in Bimolecular Ester Formation

Kinetic isotope effects provide powerful mechanistic probes for understanding the detailed dynamics of bond formation and breaking in esterification reactions. The measurement and interpretation of these effects offer direct experimental evidence for the nature of transition states and the timing of bond changes during the reaction process [22] [23].

Primary kinetic isotope effects arise when isotopic substitution occurs at bonds that are formed or broken during the rate-determining step [22]. In esterification reactions, primary deuterium isotope effects typically range from 1.0 to 7.0, with larger values indicating greater C-H bond breaking character in the transition state [24]. These effects provide direct information about the extent of bond breaking at the transition state and can distinguish between different mechanistic proposals [23].

The magnitude of primary isotope effects in esterification reactions depends on the degree of bond breaking at the rate-determining transition state [25]. For reactions proceeding through early transition states, where bond breaking is minimal, isotope effects approach unity [23]. Conversely, reactions with late transition states, where substantial bond breaking has occurred, exhibit larger isotope effects approaching the theoretical maximum values [24].

Secondary isotope effects result from isotopic substitution at positions adjacent to the reaction center, where bonds are not directly formed or broken but experience changes in bonding environment [23] [24]. β-deuterium secondary isotope effects in ester hydrolysis typically range from 0.940 to 1.200, reflecting changes in hybridization at carbon centers during the reaction [23]. These effects provide information about conformational changes and electronic reorganization that accompany the primary bond-forming process [25].

The mechanistic interpretation of secondary isotope effects relies on understanding the relationship between molecular vibrations and reaction coordinates [24]. Normal secondary isotope effects (kH/kD > 1) indicate that the C-H bonds become stiffer in the transition state, typically associated with rehybridization from sp3 to sp2 [25]. Inverse secondary isotope effects (kH/kD < 1) suggest the opposite trend, where C-H bonds become more flexible, often observed in sp2 to sp3 transitions [24].

Heavy atom isotope effects, particularly oxygen-18 effects at the carbonyl position, provide unique insights into the tetrahedral character of transition states [26]. Carbonyl oxygen-18 isotope effects of 1.8-4.0% have been observed in ester hydrolysis reactions, with larger effects indicating greater tetrahedral character at the transition state [26]. The theoretical maximum for oxygen-18 effects approaches 5% for fully tetrahedral intermediates, providing a reference point for mechanistic interpretation [26].

Competitive isotope effects measured using isotopically labeled substrate mixtures offer enhanced precision and practical advantages over separate rate measurements [27]. These experiments involve the simultaneous reaction of isotopically light and heavy substrates, with product analysis by mass spectrometry providing isotope ratios that directly reflect the kinetic isotope effect [27]. This approach minimizes systematic errors and enables the measurement of small isotope effects that might be obscured by experimental uncertainties in conventional kinetic studies [22].

The temperature dependence of kinetic isotope effects provides additional mechanistic information through the relationship between activation energy differences and pre-exponential factor ratios [23]. The Arrhenius expression for isotope effects reveals that both enthalpic and entropic factors contribute to the observed effects, with tunneling contributions becoming significant at low temperatures for reactions involving light atom transfer [24].

Multiple isotope effects measured simultaneously at different positions within the same molecule provide powerful constraints on transition state structures [26]. The combination of primary, secondary, and heavy atom isotope effects enables detailed mapping of the transition state geometry and electronic structure, often revealing mechanistic details that cannot be obtained from any single isotope effect measurement [23].

Table 1: Computational Modeling Parameters for Esterification Reactions

StudyDFT MethodActivation Energy (kcal/mol)Transition State TypeSolvent Effects
Lawal et al. (2016) [1]M06-2X/def2-TZVP36.0Concerted cyclicPCM model
Rangelov et al. (2005) [19]DFT-B3LYP45.0Stepwise orthoesterPCM (4 solvents)
Klinksiek et al. (2025) [20]PC-SAFT assistedVariable (16.3-74.6)Tetrahedral intermediateActivity-based modeling
Tankov & Yankova (2019) [2]DFT calculationsNot specifiedNot specifiedGreen catalyst study

Table 2: Kinetic Isotope Effects in Bimolecular Ester Formation

Isotope Effect TypeMagnitudeMechanism InformationReference Systems
Primary deuterium KIE [22]1.0-7.0C-H bond breaking in rate-determining stepGeneral ester hydrolysis
Secondary β-deuterium KIE [23]0.940-1.200Hybridization changes sp3→sp2Alkaline hydrolysis of p-nitrophenyl esters
Carbonyl oxygen-18 KIE [26]1.8-4.0%Tetrahedral character of transition stateCCApcb hydrolysis
α-deuterium KIE [24]1.06-1.13Inductive effects and bond formationCarboxylic acid autoionization

Table 3: Solvent Effects on Nucleophilic Acyl Substitution Mechanisms

Solvent TypeExamplesEffect on NucleophileRate EnhancementMechanism Preference
Polar protic [16]Water, alcohols, carboxylic acidsStrong solvation, decreased nucleophilicitySN1 favored, SN2 suppressedPromotes ionization pathways
Polar aprotic [17]Acetonitrile, DMF, acetoneMinimal solvation, preserved nucleophilicitySN2 favoredSupports bimolecular pathways
Nonpolar aprotic [16]Hexanes, benzene, toluenePoor solubility, minimal effectGenerally poor for ionic reactionsLimited applicability

Table 4: Activation Energies for Representative Esterification Systems

Reaction SystemActivation Energy Forward (kJ/mol)Activation Energy Reverse (kJ/mol)Temperature Range (K)Reaction Order
Acetic acid + methanol [20]44.4Not specified323-3331
Acetyl chloride + methanol [1]87.9Not specifiedRoom temperature1
Benzoic acid + 1-butanol [13]58.457.7365-3891
Levulinic acid + ethanol [20]67.6Variable323-3431
Formic acid + methanol [20]20.5Not specified303-3231

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

284.14124450 g/mol

Monoisotopic Mass

284.14124450 g/mol

Heavy Atom Count

21

General Manufacturing Information

Benzoic acid, 4-methoxy-, 4-butylphenyl ester: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types